Cholecystokinin Octapeptide (1-3) (desulfated)

Descripción general

Descripción

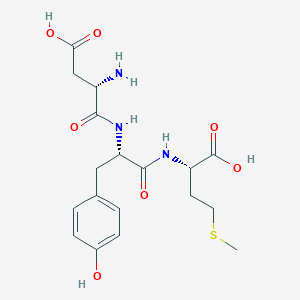

Cholecystokinin Octapeptide (1-3) (desulfated) is a synthetic peptide derived from the naturally occurring hormone cholecystokinin. This compound is a truncated version of the full cholecystokinin peptide, consisting of the first three amino acids in the sequence: aspartic acid, tyrosine, and methionine. The desulfated form indicates the absence of a sulfate group, which can influence its biological activity and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cholecystokinin Octapeptide (1-3) (desulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of Cholecystokinin Octapeptide (1-3) (desulfated) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .

Types of Reactions:

Oxidation: The methionine residue in Cholecystokinin Octapeptide (1-3) (desulfated) can undergo oxidation to form methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products:

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Modified peptides with altered side chains.

Aplicaciones Científicas De Investigación

Biological Activities

Cholecystokinin Octapeptide (1-3) (desulfated) interacts primarily with CCK-A receptors in the central nervous system, influencing satiety signaling and potentially reducing food intake. Its biological activities include:

- Gastrointestinal Effects : Stimulates pancreatic exocrine secretion and gallbladder contraction while inhibiting gastric acid secretion and slowing gastric emptying .

- Neurobiological Effects : Involved in cognitive functions; studies have shown that it can promote glutamatergic synaptogenesis in the hippocampus, which may alleviate cognitive impairments following surgery .

Scientific Research Applications

The compound has several notable applications across different fields:

Gastrointestinal Research

Cholecystokinin Octapeptide (1-3) (desulfated) has been extensively studied for its role in gastrointestinal physiology. It is used to investigate:

- Digestive Disorders : Its effects on enzyme secretion from the pancreas and gallbladder contraction make it a candidate for studying conditions like pancreatitis and gallbladder dysfunction .

- Peptide Synthesis : Serves as a model peptide for studying peptide synthesis techniques and modifications.

Neurobiology

Research indicates that Cholecystokinin Octapeptide (1-3) (desulfated) plays a significant role in neurobiology:

- Cognitive Function : Studies have demonstrated its potential to improve cognitive recovery after surgical procedures by inhibiting reactive astrocytes and promoting synaptic health in aged mice .

- Satiety Regulation : Investigations into its effects on food intake regulation highlight its potential as a therapeutic target for obesity management .

Therapeutic Applications

The unique properties of Cholecystokinin Octapeptide (1-3) (desulfated) suggest several therapeutic applications:

- Postoperative Cognitive Dysfunction : Its ability to enhance cognitive recovery post-surgery positions it as a potential treatment for delayed neurocognitive recovery in elderly patients .

- Digestive Health : It may be explored as a therapeutic agent for various digestive disorders due to its regulatory effects on digestive enzyme secretion .

Comparative Analysis with Related Compounds

A comparative analysis of Cholecystokinin Octapeptide (1-3) (desulfated) with related compounds reveals distinct differences in biological activities:

| Compound Name | Structure/Modification | Biological Activity |

|---|---|---|

| Cholecystokinin Octapeptide (sulfated) | Contains sulfate at tyrosine | Stronger agonistic effects on receptors |

| Cholecystokinin Octapeptide (1-5) | Longer sequence | Broader range of biological activities |

| Gastrin | Related hormone | Primarily involved in gastric acid secretion |

| Desulfated Caerulein | Similar structure | Different receptor affinity |

The desulfation process significantly alters the receptor binding affinity and biological activity compared to other related peptides, making it a valuable tool for research.

Mecanismo De Acción

Cholecystokinin Octapeptide (1-3) (desulfated) exerts its effects by interacting with cholecystokinin receptors, primarily found in the gastrointestinal tract and central nervous system. The binding of the peptide to these receptors triggers a cascade of intracellular signaling events, leading to various physiological responses such as enzyme secretion, smooth muscle contraction, and modulation of appetite .

Comparación Con Compuestos Similares

Cholecystokinin Octapeptide (full-length): Contains the full sequence of eight amino acids and retains the sulfate group.

Cholecystokinin Tetrapeptide: A shorter version with only four amino acids.

Gastrin: Another gastrointestinal hormone with similar functions but different amino acid sequence.

Uniqueness: Cholecystokinin Octapeptide (1-3) (desulfated) is unique due to its truncated sequence and lack of a sulfate group, which can influence its receptor binding affinity and biological activity. This makes it a valuable tool for studying the specific roles of different peptide regions and modifications .

Actividad Biológica

Cholecystokinin (CCK) is a peptide hormone that plays a critical role in digestion and appetite regulation. The octapeptide form, specifically Cholecystokinin Octapeptide (1-3) (desulfated), has garnered attention due to its varied biological activities. This article explores its biological functions, mechanisms of action, and relevant research findings.

Overview of Cholecystokinin

CCK is primarily secreted by the I cells in the intestinal mucosa and is involved in stimulating the digestion of fats and proteins. It has multiple physiological roles, including:

- Stimulating pancreatic exocrine secretion : CCK enhances the secretion of digestive enzymes from the pancreas.

- Gallbladder contraction : It promotes the release of bile from the gallbladder, aiding in fat digestion.

- Intestinal motility : CCK increases the movement of the intestines, facilitating digestion and absorption.

Desulfated Cholecystokinin Octapeptide (1-3)

The desulfated form of CCK octapeptide retains some biological activities but exhibits differences in efficacy compared to its sulfated counterpart. The primary focus of this section is to detail its biological activities.

Biological Activities

-

Gastric Acid Secretion

- Research indicates that desulfated CCK can stimulate gastric acid secretion, although it is less potent than its sulfated form. This activity is critical for digestive processes and maintaining gastrointestinal health.

- Pancreatic Enzyme Secretion

- Neurotransmitter Functions

The mechanisms through which desulfated CCK exerts its effects involve interaction with specific receptors:

- CCK Receptors : Desulfated CCK interacts with CCK-A and CCK-B receptors, which are distributed throughout the gastrointestinal tract and central nervous system. The binding affinity and resultant signaling pathways may differ from those activated by sulfated forms .

Case Studies

- Cardiovascular Effects

- Gastrointestinal Disorders

Comparative Table of Biological Activities

| Activity | Sulfated CCK Octapeptide | Desulfated CCK Octapeptide |

|---|---|---|

| Gastric Acid Secretion | High | Moderate |

| Pancreatic Enzyme Secretion | High | Moderate |

| Intestinal Motility | High | Low |

| Neurotransmitter Activity | Significant | Altered |

| ANP Secretion | Yes | Yes |

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O7S/c1-29-7-6-13(18(27)28)20-17(26)14(8-10-2-4-11(22)5-3-10)21-16(25)12(19)9-15(23)24/h2-5,12-14,22H,6-9,19H2,1H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKXEQLPBLLWHC-IHRRRGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.